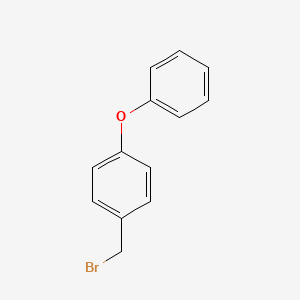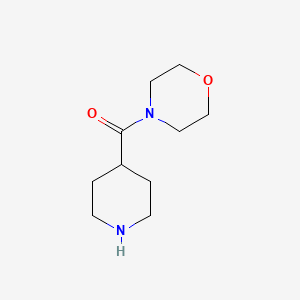![molecular formula C10H6ClF6NO B1332768 N-[3,5-ビス(トリフルオロメチル)フェニル]-2-クロロアセトアミド CAS No. 790-75-0](/img/structure/B1332768.png)
N-[3,5-ビス(トリフルオロメチル)フェニル]-2-クロロアセトアミド
概要
説明
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is a chemical compound with the molecular formula C10H6ClF6NO. It is known for its unique structural features, including the presence of trifluoromethyl groups, which contribute to its distinct chemical properties. This compound is utilized in various scientific research applications due to its reactivity and stability.
科学的研究の応用
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: As a potential lead compound in drug discovery for its unique chemical properties and biological activity.
作用機序
Target of Action
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide, also known as N-Chloroacetyl-3,5-bis(trifluoromethyl)aniline, is a cysteine-reactive small-molecule fragment . It is used for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Mode of Action
This compound is known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This ability to activate substrates and stabilize developing charges is a key feature of its mode of action .
Biochemical Pathways
The compound is used extensively in promoting organic transformations . It plays a very important role in the development of H-bond organocatalysts . The 3,5-bis(trifluoromethyl)phenyl motif of the compound is used ubiquitously in H-bond catalysts .
Pharmacokinetics
Its ability to activate substrates and stabilize developing charges suggests that it may have unique adme properties
Result of Action
The compound’s action results in the activation of substrates and stabilization of developing charges, leading to the promotion of organic transformations . This can have various molecular and cellular effects depending on the specific substrates and transformations involved.
Action Environment
The action, efficacy, and stability of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide can be influenced by various environmental factors. For example, the compound’s ability to activate substrates and stabilize developing charges may be affected by the presence of other molecules or changes in pH
生化学分析
Biochemical Properties
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cysteine residues in proteins, forming covalent bonds that can modify the protein’s activity. These interactions can lead to enzyme inhibition or activation, depending on the specific context and the nature of the protein involved .
Cellular Effects
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by modifying the activity of key signaling proteins .
Molecular Mechanism
The molecular mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can inhibit the activity of enzymes involved in glycolysis, leading to changes in glucose metabolism. Additionally, N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide can affect the levels of certain metabolites by altering the activity of enzymes that regulate their production and degradation .
Transport and Distribution
The transport and distribution of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide within cells and tissues are critical for its biochemical activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. For instance, N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide can be transported into cells via specific transporters, where it accumulates in certain organelles and exerts its biochemical effects .
Subcellular Localization
The subcellular localization of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is important for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization within the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding amides, thioethers, or esters.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
The major products formed from these reactions include substituted amides, thioethers, esters, sulfoxides, sulfones, and carboxylic acids.
類似化合物との比較
Similar Compounds
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
3,5-bis(trifluoromethyl)phenyl isocyanate: Used in chemical derivatization and synthesis of complex molecules.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is unique due to its combination of trifluoromethyl groups and a chloroacetamide moiety, which imparts distinct chemical reactivity and stability. This makes it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF6NO/c11-4-8(19)18-7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYIUTOAQOUAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365189 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790-75-0 | |
| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)









![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)


![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)
